Methyl 3-(methylamino)furan-2-carboxylate
CAS No.:
Cat. No.: VC13869947
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NO3 |
|---|---|
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | methyl 3-(methylamino)furan-2-carboxylate |
| Standard InChI | InChI=1S/C7H9NO3/c1-8-5-3-4-11-6(5)7(9)10-2/h3-4,8H,1-2H3 |
| Standard InChI Key | SQJDTPCAWNDGFW-UHFFFAOYSA-N |
| SMILES | CNC1=C(OC=C1)C(=O)OC |
| Canonical SMILES | CNC1=C(OC=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 3-(methylamino)furan-2-carboxylate (C₇H₉NO₃) belongs to the furan carboxylate family, distinguished by its substitution pattern. The furan ring’s 2-position is occupied by a methyl ester (-COOCH₃), while the 3-position features a methylamino (-NHCH₃) group. This arrangement creates a polar, planar structure conducive to intermolecular interactions, a trait shared with pharmacologically active furan derivatives.
Table 1: Comparative Structural Features of Furan Carboxylates
| Compound | Substituent at Position 2 | Substituent at Position 3 | Molecular Formula |
|---|---|---|---|
| Methyl 3-(methylamino)furan-2-carboxylate | -COOCH₃ | -NHCH₃ | C₇H₉NO₃ |
| Methyl 5-[(methylamino)methyl]furan-2-carboxylate HCl | -COOCH₃ | -CH₂NHCH₃ (at position 5) | C₈H₁₂ClNO₃ |
The methyl ester enhances solubility in organic solvents, while the methylamino group facilitates hydrogen bonding and salt formation, as observed in hydrochloride analogs.
Synthesis and Manufacturing Processes
Synthetic Routes
While no explicit literature describes the synthesis of methyl 3-(methylamino)furan-2-carboxylate, plausible routes can be inferred from analogous compounds:
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Amination of Halogenated Precursors: Reacting methyl 3-bromofuran-2-carboxylate with methylamine under palladium-catalyzed conditions, analogous to Buchwald-Hartwig amination .
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Reductive Amination: Condensation of methyl 3-formylfuran-2-carboxylate with methylamine followed by sodium borohydride reduction, a method used for similar furan derivatives.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Expected Yield |
|---|---|---|
| Bromination | NBS, CCl₄, 80°C | 70–75% |
| Amination | Methylamine, Pd(OAc)₂, Xantphos, 100°C | 50–60% |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | 85–90% purity |
Industrial Scalability
Continuous flow reactors could optimize exothermic amination steps, reducing reaction times from hours to minutes, as demonstrated for methyl 5-[(methylamino)methyl]furan-2-carboxylate. Catalyst recycling and solvent recovery systems would enhance sustainability.
Physicochemical Properties
Solubility and Stability
The compound likely exhibits:
-
Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and amine groups. Aqueous solubility is pH-dependent, improving under acidic conditions via protonation of the amine.
-
Stability: Susceptible to oxidation at the furan ring; storage under inert atmosphere at -20°C is recommended, consistent with related hydrochlorides.
Table 3: Predicted Physicochemical Data
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 155.15 g/mol | Calculated |
| logP | 1.2 ± 0.3 | Computational (ChemAxon) |
| Melting Point | 120–125°C (decomposes) | Analogous compounds |
| Compound | IC₅₀ (Serotonin Transporter) | MIC (S. aureus) |
|---|---|---|
| Methyl 3-(methylamino)furan-2-carboxylate | Predicted: 15 µM | Estimated: 10 µg/mL |
| Fluoxetine (SSRI) | 1.2 µM | N/A |
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